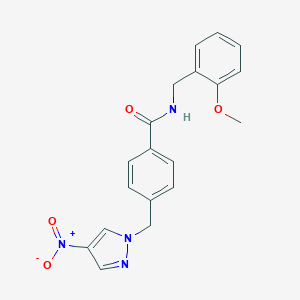![molecular formula C19H20ClN3O2 B213751 N-(4-sec-butylphenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213751.png)
N-(4-sec-butylphenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-sec-butylphenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide, also known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). This chemical compound has gained significant attention in scientific research due to its potential therapeutic applications in treating various diseases and conditions.
Wirkmechanismus
N-(4-sec-butylphenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide acts as a selective antagonist of TRPV1, a non-selective cation channel that is widely expressed in various tissues and cells. TRPV1 is involved in the perception of pain, temperature, and inflammation, as well as other physiological processes. By blocking TRPV1, N-(4-sec-butylphenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide can reduce pain and inflammation, as well as suppress tumor growth.
Biochemical and Physiological Effects
N-(4-sec-butylphenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide has been shown to have various biochemical and physiological effects in preclinical studies. These effects include reducing pain and inflammation, suppressing tumor growth, and inhibiting itch. N-(4-sec-butylphenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide has also been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-sec-butylphenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide has several advantages for lab experiments, including its high potency and selectivity for TRPV1, as well as its ability to penetrate cell membranes. However, N-(4-sec-butylphenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research and development of N-(4-sec-butylphenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide. These include investigating its potential therapeutic applications in various diseases and conditions, as well as exploring its mechanism of action and potential side effects. Additionally, the development of new analogs and derivatives of N-(4-sec-butylphenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide may lead to the discovery of more potent and selective TRPV1 antagonists with improved pharmacological properties.
Synthesemethoden
The synthesis of N-(4-sec-butylphenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide involves the reaction of 4-sec-butylphenylboronic acid with 5-bromo-2-furancarboxaldehyde in the presence of a palladium catalyst. The resulting intermediate is then reacted with 4-chloro-1H-pyrazole-1-carboxylic acid hydrazide to yield N-(4-sec-butylphenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide.
Wissenschaftliche Forschungsanwendungen
N-(4-sec-butylphenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide has been extensively studied for its potential therapeutic applications in various diseases and conditions, including pain, inflammation, itch, and cancer. In preclinical studies, N-(4-sec-butylphenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide has shown promising results in reducing pain and inflammation, as well as suppressing tumor growth.
Eigenschaften
Produktname |
N-(4-sec-butylphenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide |
|---|---|
Molekularformel |
C19H20ClN3O2 |
Molekulargewicht |
357.8 g/mol |
IUPAC-Name |
N-(4-butan-2-ylphenyl)-5-[(4-chloropyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H20ClN3O2/c1-3-13(2)14-4-6-16(7-5-14)22-19(24)18-9-8-17(25-18)12-23-11-15(20)10-21-23/h4-11,13H,3,12H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
NUSJOVIOPBNKIT-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl |
Kanonische SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B213668.png)
![4-bromo-1,3-dimethyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B213671.png)

![N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213673.png)
![N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213675.png)
![N-(5-bromopyridin-2-yl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213676.png)

![4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B213679.png)


![{5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B213683.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-[(3-chlorophenoxy)methyl]benzamide](/img/structure/B213686.png)

![N-{4-[acetyl(methyl)amino]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B213691.png)